molecular formula C19H18N2O3 B2392545 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1904035-80-8

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2392545
CAS No.: 1904035-80-8
M. Wt: 322.364
InChI Key: ZAUVXULFVSDSCQ-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the furan-pyridine intermediate: This step might involve the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the tolyloxy group: The intermediate can then be reacted with a tolyloxy acetic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide: can be compared with other acetamide derivatives that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14-5-2-3-6-17(14)24-13-19(22)21-12-15-8-9-16(20-11-15)18-7-4-10-23-18/h2-11H,12-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUVXULFVSDSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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